

A Head-to-Head Comparison of Commercial 9S-HODE Standards for Researchers

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Compound of Interest

Compound Name: 9S-HODE

Cat. No.: B163624

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For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for generating accurate and reproducible data. 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (**9S-HODE**), a key bioactive lipid metabolite of linoleic acid, is implicated in various physiological and pathological processes, including inflammation and atherosclerosis. As such, high-purity **9S-HODE** standards are crucial for in vitro and in vivo studies. This guide provides a head-to-head comparison of commercially available **9S-HODE** standards, supported by detailed experimental protocols for independent verification.

Comparison of Commercial 9S-HODE Standards

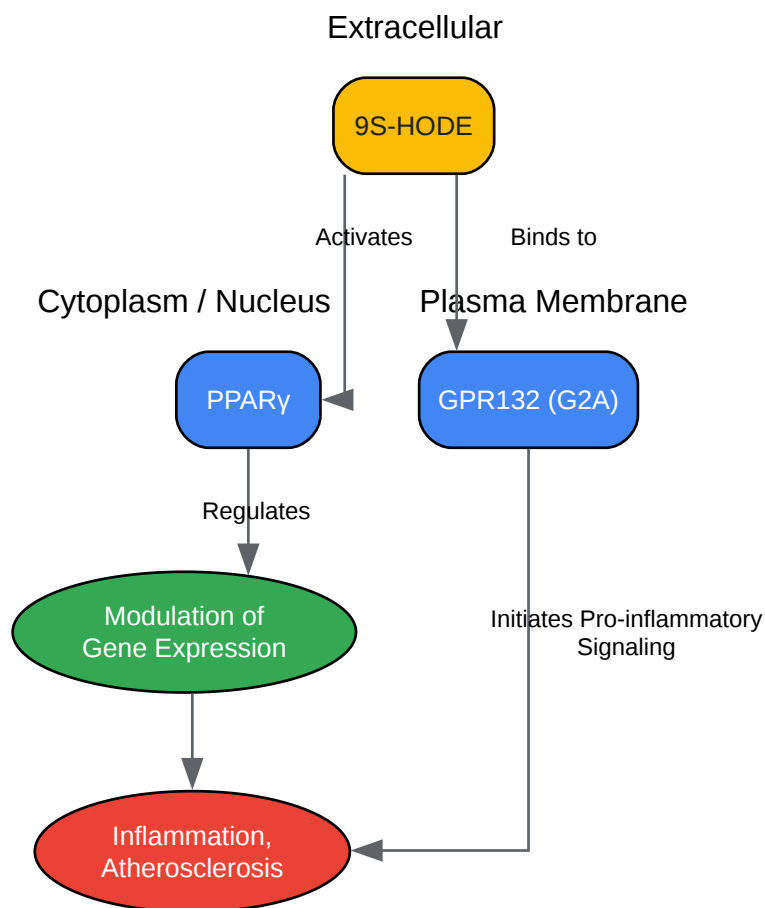
While direct, third-party comparative studies on the performance of commercial **9S-HODE** standards are not readily available in published literature, a comparison of the manufacturers' specifications provides a baseline for selection. The following table summarizes the product specifications for **9S-HODE** standards from prominent suppliers.

Parameter	Cayman Chemical	Santa Cruz Biotechnology	Sigma-Aldrich
Product Name	9(S)-HODE	9(S)-HODE	9(S)-HODE, ≥98% (HPLC)
Purity	≥98% [1]	≥98% [2]	≥98% (HPLC)
Formulation	A 1 mg/ml solution in ethanol [1]	Solution (concentration not specified)	1 mg/mL in ethanol
CAS Number	73543-67-6 [1]	73543-67-6 [2]	73543-67-6
Molecular Formula	C ₁₈ H ₃₂ O ₃ [1]	C ₁₈ H ₃₂ O ₃ [2]	C ₁₈ H ₃₂ O ₃
Molecular Weight	296.5 [1]	296.5 [2]	296.44
Special Grades	9(S)-HODE-d4 (internal standard) [3] , 9(S)-HODE MaxSpec® Standard (for mass spectrometry)	Not specified	Not specified

Note: Researchers should always refer to the lot-specific certificate of analysis for the most accurate and detailed information.

Biological Signaling Pathways of 9S-HODE

9S-HODE exerts its biological effects through various signaling pathways. It is a known ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[\[4\]](#)[\[5\]](#)[\[6\]](#) Additionally, **9S-HODE** can signal through the G protein-coupled receptor 132 (GPR132), also known as G2A, which is implicated in pro-inflammatory responses and atherosclerosis.[\[5\]](#)[\[7\]](#)



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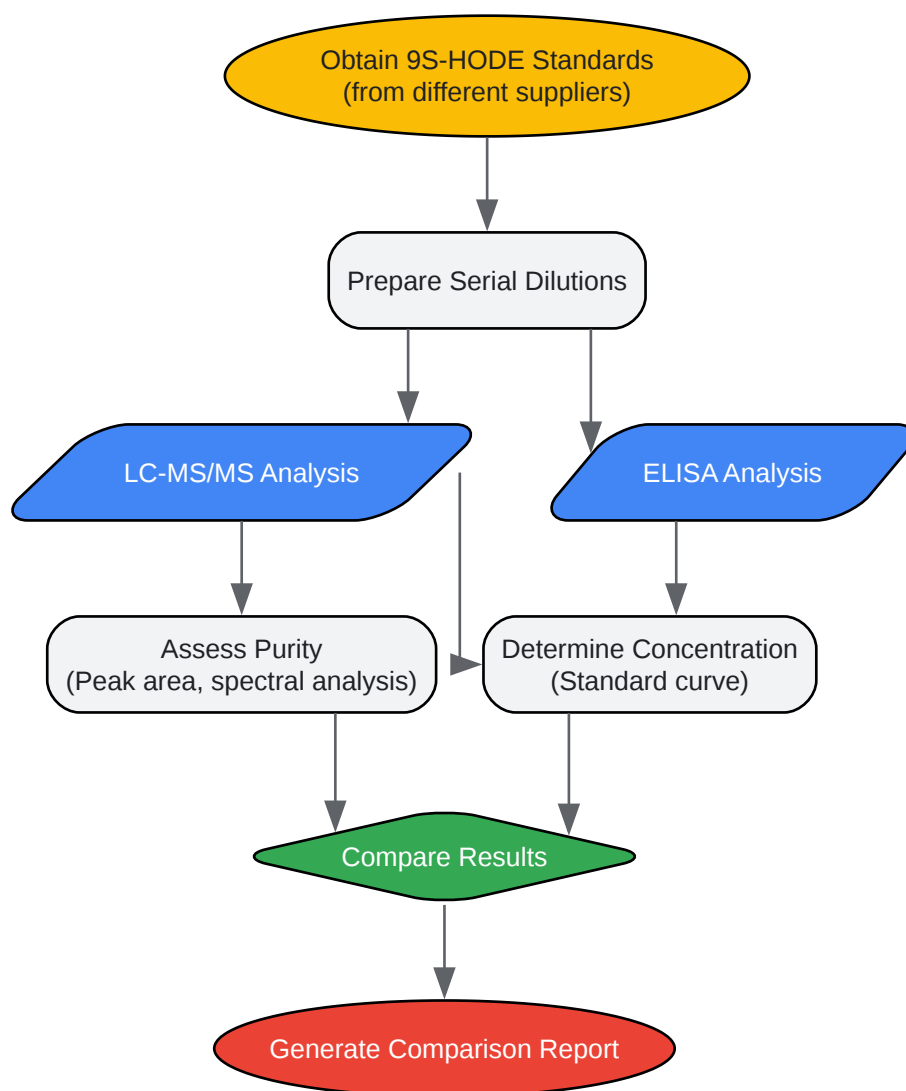
Caption: Signaling pathways of **9S-HODE** involving GPR132 and PPAR γ .

Experimental Protocols for Standard Verification

To independently assess the purity and concentration of commercial **9S-HODE** standards, researchers can employ the following analytical techniques.

Experimental Workflow for Comparison

The following diagram outlines a general workflow for a head-to-head comparison of different commercial **9S-HODE** standards.



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Caption: A generalized workflow for the comparative analysis of **9S-HODE** standards.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids like **9S-HODE**.

a. Sample Preparation and Hydrolysis:

For the analysis of total **9S-HODE** (free and esterified) from biological matrices, a hydrolysis step is required.

- To a plasma or tissue homogenate sample, add an internal standard, such as 9(S)-HODE-d4.[3]
- Perform alkaline hydrolysis by adding a solution of potassium hydroxide (e.g., 0.2 M NaOH) and incubating at 60°C for 30 minutes to release esterified **9S-HODE**.[8]
- Neutralize the sample with an acid (e.g., 1 N HCl).[9]

b. Liquid-Liquid Extraction:

- Perform a liquid-liquid extraction using a solvent mixture such as a 2:1 chloroform/methanol solution.[9]
- Centrifuge to separate the phases and collect the organic layer.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[10]

c. LC-MS/MS Analysis:

- Chromatography: Use a C18 reverse-phase column for the separation of **9S-HODE**.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
- Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ion transitions for **9S-HODE** (e.g., m/z 295 → 171) and its deuterated internal standard.[11]

Quantification by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for the high-throughput quantification of total 9-HODE. Several commercial ELISA kits are available for this purpose.[9][12][13]

a. Principle:

These assays are typically competitive ELISAs. 9-HODE in the sample or standard competes with a 9-HODE-enzyme conjugate (e.g., HRP-conjugated 9-HODE) for binding to a limited amount of anti-9-HODE antibody coated on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of 9-HODE in the sample.[12][13]

b. General Protocol:

- Sample Preparation: Samples may require hydrolysis and extraction as described for the LC-MS/MS method to isolate 9-HODE.
- Assay Procedure:
 - Add standards and prepared samples to the antibody-coated microplate wells.
 - Add the 9-HODE-enzyme conjugate to each well and incubate.
 - Wash the plate to remove unbound reagents.
 - Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
 - Stop the reaction and measure the signal intensity.
- Data Analysis:
 - Generate a standard curve by plotting the signal of the standards against their known concentrations.
 - Determine the concentration of 9-HODE in the samples by interpolating their signal on the standard curve.

By following these protocols, researchers can independently verify the quality of their commercial **9S-HODE** standards and ensure the reliability of their experimental results.

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